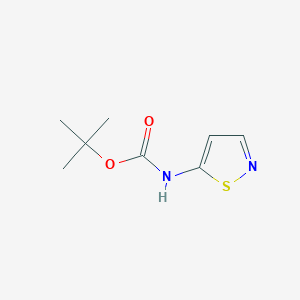

tert-Butyl isothiazol-5-ylcarbamate

Description

Significance of Heterocyclic Carbamates in Chemical Research

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these structural motifs. orgsyn.orgbldpharm.com Within this broad class, heterocyclic carbamates represent a particularly significant area of research. A carbamate (B1207046) is a functional group that can be considered a hybrid of an ester and an amide, lending it unique properties of chemical stability and the ability to participate in hydrogen bonding. mdpi.comsemanticscholar.org

In chemical research, particularly in drug design and organic synthesis, the carbamate group serves several critical functions. mdpi.comsemanticscholar.org It is widely employed as a "protecting group" for amines, temporarily masking their reactivity while other chemical transformations are carried out on the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.

Furthermore, the carbamate linkage is often used as a metabolically stable surrogate for the more labile peptide bond in peptidomimetic drugs. mdpi.comsemanticscholar.org This substitution can enhance a drug's oral bioavailability and resistance to enzymatic degradation. mdpi.comsemanticscholar.org The incorporation of a carbamate into a heterocyclic scaffold combines the desirable electronic and steric properties of the carbamate with the diverse pharmacological activities associated with the specific heterocycle, creating a powerful strategy for the development of novel therapeutic agents and functional materials. researchgate.net

Historical Development and Evolution of Isothiazole (B42339) Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a relatively modern addition to the landscape of heterocyclic chemistry. nih.govmdpi.com The parent compound, isothiazole, was first successfully synthesized and characterized in 1956. nih.govgoogle.com This initial preparation was achieved through the oxidation of 5-amino-1,2-benzoisothiazole, followed by decarboxylation. nih.govgoogle.com

Following its discovery, the chemistry of isothiazoles rapidly progressed as researchers developed more accessible and versatile synthetic routes. nih.gov These methods often involve the construction of the isothiazole ring from acyclic precursors containing the necessary nitrogen, sulfur, and carbon atoms. google.com Key synthetic strategies that have emerged over the decades include cycloaddition reactions and condensation of compounds with pre-formed N-S bonds. nih.govorgsyn.org The exploration of these synthetic pathways has enabled chemists to produce a wide array of substituted isothiazole derivatives, allowing for the systematic investigation of their physical, chemical, and biological properties. This has led to the discovery of isothiazoles' broad utility and established the isothiazole ring as an important "privileged scaffold" in medicinal chemistry.

Current Research Landscape of Isothiazole-Based Scaffolds in Medicinal and Materials Science

The isothiazole nucleus is a prominent structural feature in numerous compounds with significant biological activity. orgsyn.org This has made it an attractive scaffold for the design and synthesis of new therapeutic agents. orgsyn.org Research has demonstrated that isothiazole derivatives possess a wide spectrum of pharmacological properties, as detailed in the table below.

| Reported Biological Activities of Isothiazole Derivatives | Examples/Therapeutic Areas |

| Anticancer | Inhibition of various cancer cell lines |

| Antiviral | Activity against a range of viruses |

| Antibacterial & Antifungal | Broad-spectrum antimicrobial agents |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Anticonvulsant | Potential treatments for neurological disorders |

| Serine Protease Inhibition | Targeting enzymes involved in various pathologies |

This table summarizes the diverse biological activities reported for various isothiazole-containing compounds in scientific literature.

In medicinal chemistry, the isothiazole ring is incorporated into larger molecules to modulate properties such as binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. For instance, the antipsychotic drugs ziprasidone and perospirone contain a fused isothiazole moiety, highlighting the successful application of this heterocycle in clinically approved medicines. mdpi.comuni.lu

Beyond medicine, isothiazole derivatives, particularly isothiazolones, have found industrial applications as highly effective biocides in various formulations to prevent microbial growth. google.com In materials science, the unique electronic properties of the sulfur-nitrogen bond in the isothiazole ring make it a building block of interest for creating novel organic materials with specific electronic or photophysical properties. nih.gov

Contextualizing tert-Butyl isothiazol-5-ylcarbamate within Contemporary Organic and Heterocyclic Chemistry

This compound is best understood not as an end-product with direct applications, but as a crucial strategic intermediate in the synthesis of more complex, functionalized 5-aminoisothiazole derivatives. Its structure consists of a 5-aminoisothiazole core where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.

The primary role of this compound is to serve as a stable, yet readily deprotectable, building block. The Boc group is sterically bulky and electronically deactivating, which prevents the nitrogen atom of the amine from participating in reactions (such as acylation or alkylation) while other positions on the isothiazole ring are modified.

A typical synthetic sequence involving this compound would proceed as follows:

Protection: 5-Aminoisothiazole is reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the stable this compound.

Functionalization: The protected isothiazole ring can then undergo various chemical transformations. For example, a hydrogen atom on the ring could be replaced using metallation followed by quenching with an electrophile, or through a palladium-catalyzed cross-coupling reaction to attach other molecular fragments. The Boc-protected amine stabilizes the molecule and directs these reactions.

Deprotection: Once the desired molecular scaffold is assembled, the Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). This regenerates the free 5-amino group, yielding the final, complex target molecule without having affected the amine's integrity during the intermediate steps.

This strategy allows chemists to selectively construct intricate molecules for screening as potential drugs or for use in materials science. Therefore, this compound is a key enabler in the synthesis of novel isothiazole-based compounds, providing a reliable method to incorporate the vital 5-aminoisothiazole pharmacophore into larger, more elaborate structures.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1,2-thiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-5-9-13-6/h4-5H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAJSDVESDXUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260701 | |

| Record name | 1,1-Dimethylethyl N-5-isothiazolylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887475-44-7 | |

| Record name | 1,1-Dimethylethyl N-5-isothiazolylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887475-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-5-isothiazolylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl Isothiazol 5 Ylcarbamate

Hydrolytic Stability and Degradation Pathways

The hydrolysis of carbamates, including tert-butyl isothiazol-5-ylcarbamate, is a critical aspect of their chemical stability, particularly in aqueous environments. The reaction typically involves the cleavage of the carbamate (B1207046) bond, leading to the formation of an amine, an alcohol, and carbon dioxide. The kinetics and mechanisms of this process are highly dependent on the reaction conditions, especially the pH of the medium.

The hydrolysis of carbamates can proceed through several mechanistic pathways. The rate of hydrolysis is influenced by the electronic and steric properties of the substituents on both the nitrogen and oxygen atoms of the carbamate group. For this compound, the presence of the electron-withdrawing isothiazole (B42339) ring and the bulky tert-butyl group are significant factors.

In general, the hydrolysis of carbamates can be catalyzed by both acids and bases. scielo.br Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. scielo.br In basic media, the hydrolysis is often more complex and can involve different mechanisms, as discussed in the following sections.

A study on the hydrolysis of related N-thiazolylcarbamate esters revealed that the stability and reaction mechanism are highly dependent on the substitution pattern. researchgate.net While direct kinetic data for this compound is not available in the reviewed literature, the general principles of carbamate hydrolysis provide a framework for understanding its likely behavior.

In alkaline solutions, the hydrolysis of secondary carbamates, such as this compound (which has a hydrogen atom on the nitrogen), can proceed through two primary mechanisms: the elimination-addition (E1cB) mechanism and the bimolecular acyl-carbon cleavage (BAc2) mechanism. researchgate.netresearchgate.net

The E1cB (Elimination Unimolecular conjugate Base) mechanism involves a two-step process. First, a rapid deprotonation of the carbamate nitrogen by a base (e.g., hydroxide ion) occurs to form a conjugate base (an N-anion). This is followed by the rate-determining unimolecular elimination of the leaving group (the tert-butoxide ion in this case) to form a highly reactive isocyanate intermediate. The isocyanate then rapidly reacts with water to yield the corresponding amine (5-aminoisothiazole) and carbon dioxide. This pathway is favored for carbamates with an acidic proton on the nitrogen and a good leaving group. researchgate.netrsc.org

The BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism is a one-step process involving the direct nucleophilic attack of the hydroxide ion at the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then breaks down to release the amine and the carbonate derivative of the alcohol. This pathway is more common for tertiary carbamates, which lack an acidic proton on the nitrogen, or for secondary carbamates with poor leaving groups. researchgate.netresearchgate.net

For this compound, the presence of the acidic N-H proton and the relatively stable tert-butoxide leaving group suggests that the E1cB mechanism is a plausible pathway under basic conditions. Studies on analogous N-thiazolylcarbamates have shown that secondary carbamates tend to react via the E1cB mechanism. researchgate.net

Table 1: Plausible Hydrolysis Mechanisms for this compound in Basic Media

| Mechanism | Description | Key Intermediate | Favored by |

| E1cB | Two-step: Deprotonation followed by unimolecular elimination. | Isocyanate | Acidic N-H proton, good leaving group. |

| BAc2 | One-step: Bimolecular nucleophilic attack by hydroxide. | Tetrahedral intermediate | Lack of acidic N-H proton, poor leaving group. |

This table is based on general principles of carbamate hydrolysis and may not reflect the experimentally determined pathway for this compound.

The pH of the aqueous medium has a profound influence on both the rate and the mechanism of carbamate hydrolysis. researchgate.net

Acidic pH: At low pH, the hydrolysis is generally slow. The mechanism likely involves the protonation of the carbamate, followed by a bimolecular attack of water (A-2 mechanism). For some carbamates, a unimolecular cleavage of the protonated species (A-1 mechanism) can also occur, particularly with a stable carbocation leaving group like tert-butyl.

Neutral pH: Near neutrality, the rate of hydrolysis is typically at its minimum. Both acid- and base-catalyzed pathways are slow.

Alkaline pH: As the pH increases, the rate of hydrolysis significantly increases. This is where the switch between the E1cB and BAc2 mechanisms can be observed. The concentration of the hydroxide ion directly influences the rate of both pathways. For the E1cB mechanism, the initial deprotonation step is dependent on the base concentration. For the BAc2 mechanism, the hydroxide ion acts as the nucleophile. researchgate.net

The pH-rate profile for the hydrolysis of many carbamates shows a "V" or "U" shape, with a minimum rate in the neutral pH range and increasing rates in both acidic and basic conditions. The specific pH at which the mechanism transitions and the relative rates of the different pathways are highly dependent on the specific structure of the carbamate. scielo.br

Nucleophilic and Electrophilic Reactions of the Carbamate Moiety

The carbamate group in this compound possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical reactions.

The nitrogen atom of the carbamate, particularly after deprotonation, is nucleophilic. This allows for reactions such as alkylation or acylation at the nitrogen, although these reactions may be competitive with hydrolysis under basic conditions.

The carbonyl carbon of the carbamate is electrophilic and is susceptible to attack by nucleophiles. masterorganicchemistry.com This is the basis for the hydrolytic reactions discussed above. Other strong nucleophiles, such as amines or alkoxides, can also react at this center, leading to transcarbamation or the formation of ureas. The tert-butoxycarbonyl (Boc) group is a well-known protecting group for amines in organic synthesis, and its cleavage often involves electrophilic attack on the oxygen or nucleophilic attack at the carbonyl carbon.

Transformations of the Isothiazole Heterocycle within the Compound

The isothiazole ring is a stable aromatic heterocycle, but it can undergo specific transformations under certain conditions, particularly photochemical reactions.

Isothiazoles are known to undergo photochemical rearrangements upon irradiation with UV light. researchgate.net A common photochemical reaction of isothiazoles is their isomerization to thiazoles. For example, the irradiation of 5-phenylisothiazole has been shown to yield 4-phenylthiazole as the main product, along with 3-phenylisothiazole. researchgate.net

While specific photochemical studies on this compound have not been reported in the reviewed literature, it is plausible that the isothiazole ring within this molecule could undergo similar photochemical transformations. Irradiation could potentially lead to the cleavage of the weak N-S bond in the isothiazole ring, followed by rearrangement to a thiazole (B1198619) derivative. However, the presence of the carbamate substituent could influence the course of the photochemical reaction. It is important to note that studies on the photochemistry of thiazole itself did not find evidence of conversion to isothiazole, suggesting the rearrangement may not be reversible under those conditions. rsc.org

Functionalization Reactions of the Isothiazole Core

The isothiazole core of this compound, while possessing aromatic character, exhibits a distinct reactivity pattern amenable to various functionalization reactions. medwinpublishers.com The electron-donating nature of the 5-(tert-butoxycarbonylamino) group influences the regioselectivity of these transformations, directing reactions to specific positions on the heterocyclic ring. Mechanistic understanding of these reactions is crucial for the strategic derivatization of the parent molecule.

One of the primary methods for functionalizing the isothiazole ring is through deprotonation-lithiation , followed by quenching with an electrophile. The acidity of the ring protons is a key factor, and studies on substituted isothiazoles have shown that the C-4 proton is generally the most acidic, followed by the C-3 proton. However, the directing effect of the bulky N-Boc group at C-5 can sterically hinder access to the C-4 position. In the case of 4-methylisothiazole, lithiation with n-butyllithium occurs predominantly at the C-5 position. researchgate.net For this compound, this suggests that direct lithiation at C-4 is the most probable pathway, assuming the carbamate group does not direct the lithiation to the C-3 position through coordination with the lithium reagent. It is also important to note that in some cases, nucleophilic attack of the organolithium reagent at the sulfur atom can lead to ring cleavage as a competing reaction pathway. researchgate.net

Metal-catalyzed cross-coupling reactions represent another powerful tool for the functionalization of the isothiazole core. While specific studies on this compound are not extensively documented, analogous transformations on related heterocyclic systems provide mechanistic insights. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are particularly relevant. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck and Sonogashira), and reductive elimination. For these reactions to be applied to this compound, a leaving group (e.g., a halogen) would need to be installed on the isothiazole ring, likely at the C-3 or C-4 position.

C-H functionalization offers a more direct approach to derivatization, avoiding the need for pre-functionalized starting materials. yale.edu Palladium-catalyzed direct arylation, for instance, has been successfully applied to benzothiazole derivatives. chemrxiv.org The mechanism of such reactions often involves a concerted metalation-deprotonation step, where the palladium catalyst selectively activates a C-H bond. The directing ability of the 5-(tert-butoxycarbonylamino) group would be a critical factor in determining the site of C-H activation on the isothiazole ring of the title compound.

Below is a table summarizing potential functionalization reactions of the isothiazole core, based on reactivity patterns observed in related heterocyclic systems.

| Reaction Type | Reagents and Conditions | Probable Site of Functionalization | Mechanistic Notes |

| Lithiation-Electrophilic Quench | 1. n-BuLi, THF, -78 °C2. Electrophile (e.g., CO₂, R-CHO) | C-4 | Deprotonation at the most acidic ring position. Ring cleavage is a potential side reaction. |

| Suzuki Cross-Coupling (on a halogenated derivative) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Arylboronic acid | C-3 or C-4 | Requires prior halogenation of the isothiazole ring. |

| Direct C-H Arylation | Pd(OAc)₂, Ligand, Oxidant, Aryl source | C-4 or C-3 | Guided by the electronic and steric effects of the 5-substituent. |

Radical Reactions and Their Potential in Derivatization

The involvement of radical intermediates in the functionalization of isothiazole derivatives is a less explored area compared to ionic pathways. However, the principles of radical chemistry suggest potential avenues for the derivatization of this compound.

One potential radical-mediated transformation is homolytic aromatic substitution (SHAr) . In a study involving the generation of a thiazol-2-yl radical, it was shown to undergo substitution reactions with various aromatic compounds. rsc.org This suggests that an isothiazol-5-yl radical, potentially generated from a suitable precursor, could react with other aromatic or heteroaromatic systems. The mechanism of SHAr involves the addition of a radical to the aromatic ring to form a resonance-stabilized radical intermediate, followed by the loss of a hydrogen atom to restore aromaticity. The electrophilic character of the heterocyclic radical was confirmed in the study of the thiazol-2-yl radical, which preferentially reacted with electron-rich aromatic compounds. rsc.org

The potential for radical addition-elimination reactions also exists. If a radical were to add to the isothiazole ring of this compound, a radical intermediate would be formed. The subsequent reaction pathway would depend on the stability of this intermediate and the availability of a leaving group or a hydrogen atom donor.

Furthermore, the generation of a radical centered on a substituent attached to the isothiazole ring could lead to intramolecular cyclization reactions, a powerful method for the construction of fused heterocyclic systems. While no specific examples involving this compound have been reported, the general principles of radical cyclization are well-established.

The following table outlines the potential for radical-mediated derivatization of the isothiazole core, drawing on general principles of radical reactivity and analogous systems.

| Reaction Type | Potential Radical Precursor | Possible Reagents and Conditions | Mechanistic Considerations |

| Homolytic Aromatic Substitution | 3- or 4-halo-isothiazole derivative | Radical initiator (e.g., AIBN), H-atom donor (e.g., Bu₃SnH) | Generation of an isothiazole radical that can add to another aromatic ring. |

| Radical Addition to the Ring | External radical source | Radical initiator, Radical trap | Addition of an external radical to the C=C or C=N bonds of the isothiazole ring. |

| Intramolecular Radical Cyclization | Isothiazole with a side chain containing a radical precursor | Radical initiator | Formation of a new ring fused to the isothiazole core. |

It is important to emphasize that the application of radical reactions to this compound is largely speculative at this stage and would require dedicated experimental investigation to validate these potential pathways and determine their synthetic utility.

Derivatization Strategies and Analogue Synthesis Based on Tert Butyl Isothiazol 5 Ylcarbamate

Modification of the tert-Butyl Group and its Influence on Molecular Properties

The tert-butyl moiety, as part of the Boc protecting group, serves a critical but often temporary role. Its removal is a key step in liberating the amine for further functionalization. However, the group itself can be strategically replaced to fine-tune the properties of the final molecule.

The primary transformation of the tert-butyl isothiazol-5-ylcarbamate is the cleavage of the carbamate (B1207046) bond to unmask the 5-aminoisothiazole core. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. orgsyn.org This deprotection is a fundamental step for subsequent derivatization at the nitrogen atom.

Various acidic reagents can be employed for this purpose. For instance, aqueous phosphoric acid has been shown to be an effective, mild, and environmentally benign reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org Other common methods include the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. thieme-connect.com The choice of reagent can be tailored to the sensitivity of other functional groups present in the molecule. The resulting 5-aminoisothiazole is a key intermediate for the synthesis of more complex derivatives.

Table 1: Selected Reagents for Deprotection of tert-Butyl Carbamates

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Aqueous Phosphoric Acid | Mild, aqueous environment | organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | General Knowledge |

| Hydrogen Chloride (HCl) | Dioxane or Methanol | thieme-connect.com |

This table is representative of general methods for Boc deprotection and is applicable to the substrate .

While often viewed as just a protecting group, the steric bulk of the tert-butyl group can be a liability in drug discovery due to its susceptibility to metabolic oxidation by cytochrome P450 enzymes. hyphadiscovery.com This metabolic vulnerability often leads to high clearance and poor pharmacokinetic profiles. nih.gov Consequently, a key strategy in medicinal chemistry involves replacing the tert-butyl group with bioisosteres that mimic its size and shape but possess greater metabolic stability. hyphadiscovery.comnih.gov

One advanced strategy is the replacement of the entire tert-butyl group with a trifluoromethylcyclopropyl group. nih.gov This approach is designed to remove all sp³ C-H bonds, which are the primary sites of oxidative metabolism. The trifluoromethylcyclopropyl moiety maintains a similar steric profile to the tert-butyl group but demonstrates significantly enhanced metabolic stability both in vitro and in vivo. nih.gov In other contexts, the bulk of a tert-butyl group is strategically incorporated into a molecule to occupy a specific hydrophobic pocket in a biological target, thereby increasing potency and selectivity. acs.org This highlights the dual role of such groups, which can be manipulated for either transient protection or as a permanent, property-enhancing feature of the final analogue.

Substitution Patterns on the Isothiazole (B42339) Ring

The isothiazole ring provides a robust aromatic scaffold that can be functionalized with a variety of substituents to modulate the electronic and steric properties of the molecule.

Following the deprotection of this compound to yield 5-aminoisothiazole, the resulting free amine is a versatile handle for creating new derivatives. One important class of such derivatives is the isothiazolylcarbamides, or isothiazolylureas. These are typically synthesized by reacting the 5-aminoisothiazole with an appropriate isocyanate (R-N=C=O). This reaction forms a urea (B33335) linkage, connecting the isothiazole core to a new substituent (R).

Alternatively, substituted ureas and thioureas can be formed through multi-step procedures. For example, amino acid-conjugated benzisothiazole analogues have been converted into a series of urea and thiourea (B124793) derivatives, demonstrating the utility of the amine as a nucleophile in building more complex structures. nih.gov The synthesis of isothiazole-containing carbamides has been noted as a strategy for developing compounds with specific biological activities. thieme-connect.com

Introducing substituents directly onto the isothiazole ring is a powerful method for creating structural diversity. Halogenated isothiazoles, in particular, are valuable synthetic intermediates. thieme-connect.com These compounds serve as versatile building blocks for introducing a wide range of other functional groups through cross-coupling reactions or nucleophilic aromatic substitution.

For example, chloro- or bromo-isothiazoles can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling (with boronic acids) or Stille coupling, to introduce various aryl and heteroaryl groups. rsc.orgnih.gov Nucleophilic aromatic substitution on activated halo-isothiazoles allows for the introduction of amines, alkoxides, and other nucleophiles. thieme-connect.comrsc.org These methods provide regioselective control over the substitution pattern, enabling the targeted synthesis of specific isomers.

Table 2: Common Reactions for Isothiazole Ring Functionalization

| Reaction Type | Reagents/Catalyst | Substituent Introduced | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | N-Nucleophiles (e.g., amines) | Amino, Alkylamino, Arylamino | rsc.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl | rsc.org |

| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl | nih.gov |

This table provides examples of synthetic methods applicable to the functionalization of heterocyclic rings like isothiazole.

The isothiazole-carbamate scaffold is an excellent starting point for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. These syntheses typically involve cyclocondensation reactions where functional groups on the isothiazole ring react with a bifunctional reagent to form a new, fused ring.

A common strategy involves using a 5-aminoisothiazole derivative that also contains a reactive group at the 4-position, such as a cyano or carboxamide group. This arrangement allows for the construction of fused pyrimidine (B1678525) rings, leading to isothiazolo[5,4-d]pyrimidines or isothiazolo[4,5-d]pyrimidines. mdpi.comnih.govnih.gov For example, the cyclocondensation of a 4-amino-thiazole-5-carboxamide with trifluoroacetic anhydride (B1165640) can yield a thiazolo[4,5-d]pyrimidine (B1250722) ring system. mdpi.com Similarly, isothiazolo[5,4-b]pyridines can be synthesized, creating a different fused heterocyclic core. researchgate.netclockss.org These condensed ring systems significantly expand the chemical space accessible from the simple isothiazole starting material, leading to tricyclic structures with diverse and often enhanced biological properties. acs.org

Linker Chemistry and Conjugation Strategies

The isothiazole scaffold, particularly when functionalized with a protected amine like in this compound, serves as a valuable building block for more complex molecular designs. The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to unmask the reactive primary amine at the 5-position (5-aminoisothiazole). This amine becomes the key functional handle for subsequent derivatization and conjugation reactions.

Formation of Urea and Thiourea Derivatives

The liberated 5-aminoisothiazole is a versatile nucleophile for the synthesis of a wide array of urea and thiourea derivatives. These functional groups are prevalent in medicinal chemistry due to their ability to form stable, multidirectional hydrogen bonds, often mimicking peptide bonds.

Urea Synthesis: The most direct method for synthesizing urea derivatives from 5-aminoisothiazole involves its reaction with an appropriate isocyanate (R-N=C=O). The lone pair of the exocyclic nitrogen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of an N,N'-disubstituted urea. This reaction is typically performed in an aprotic solvent and is often rapid and high-yielding. A variety of isocyanates, bearing different alkyl or aryl substituents (R), can be employed to generate a library of analogues for structure-activity relationship (SAR) studies.

Thiourea Synthesis: Analogously, thiourea derivatives are readily prepared by reacting 5-aminoisothiazole with an isothiocyanate (R-N=C=S). The reaction mechanism mirrors that of urea formation, with the amine attacking the central carbon of the isothiocyanate. This approach is widely used for creating compounds with diverse biological activities. researchgate.netmdpi.com The synthesis of thiourea derivatives from heterocyclic amines is a well-established strategy in the development of new chemical entities. mdpi.com For instance, substituted 2-aminobenzothiazoles are routinely reacted with various isothiocyanates to produce libraries of N-(benzothiazol-2-yl)-N'-(aryl/alkyl)thioureas. mdpi.com

Alternative methods for urea synthesis exist, such as using safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI). In this two-step, one-pot procedure, the amine first reacts with CDI to form a reactive carbamoyl-imidazole intermediate, which is then treated with a second amine to yield the final urea product.

| Starting Material | Reagent | Product Type | General Reaction |

| 5-Aminoisothiazole | Isocyanate (R-N=C=O) | Urea | Amine + Isocyanate → Urea |

| 5-Aminoisothiazole | Isothiocyanate (R-N=C=S) | Thiourea | Amine + Isothiocyanate → Thiourea |

| 5-Aminoisothiazole | 1. CDI 2. Amine (R'-NH2) | Unsymmetrical Urea | Amine Activation → Urea Formation |

Integration into Larger Molecular Architectures (e.g., Peptides, Polymers)

The reactive amine of 5-aminoisothiazole also allows for its incorporation into large biomolecules and synthetic polymers, imparting the specific physicochemical properties of the isothiazole ring to the macromolecule.

Peptide Conjugation: In peptide synthesis, 5-aminoisothiazole can be coupled to a carboxylic acid moiety within a peptide sequence. This is typically achieved using standard amide bond-forming reagents. For example, in solid-phase peptide synthesis (SPPS), a resin-bound peptide with a free C-terminal carboxylic acid or a side-chain carboxylic acid (from aspartic or glutamic acid) can be activated with coupling agents. Common coupling reagents include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or aminium/uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, often in the presence of an additive like HOBt (hydroxybenzotriazole) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). peptide.combachem.comnih.gov The deprotected 5-aminoisothiazole is then added to react with the activated ester, forming a stable amide linkage and incorporating the isothiazole unit as a peptidomimetic element. nih.gov

Polymer Integration: The 5-aminoisothiazole moiety can be integrated into polymer chains, either as a pendant group or within the main backbone. For instance, it can be used as a diamine monomer in polycondensation reactions. The synthesis of polyimides containing thiazole (B1198619) units has been reported, where a diamine containing the heterocyclic core is reacted with an aromatic dianhydride to first form a poly(amic acid), which is then thermally or chemically cyclized to the final polyimide. ijettjournal.org A similar strategy could be envisioned for 5-aminoisothiazole, potentially after further functionalization to introduce a second reactive site, to create novel isothiazole-containing polymers with unique thermal or electronic properties.

Synthesis of Bioisosteres and Heterocyclic Analogues

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group is replaced by another with similar steric and electronic properties to modulate potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.commdpi.com this compound can be systematically modified by replacing the tert-butyl group, the carbamate linker, or the isothiazole ring itself.

The replacement of one heterocycle with another is a common strategy to explore new chemical space and optimize biological activity. nih.gov For example, 5-aminooxazoles have been explored as structurally distinct inhibitors of prolyl oligopeptidase, and were subsequently replaced with more stable 5-aminothiazoles to allow for a wider exploration of substituents. acs.org This highlights the interchangeability of these rings in drug design.

The synthesis of such analogues involves either a de novo synthesis starting from different precursors or the chemical transformation of the existing isothiazole ring.

Bioisosteres of the tert-Butyl Group: The bulky, lipophilic tert-butyl group is often replaced to improve metabolic stability or solubility. cambridgemedchemconsulting.com Common bioisosteres include:

Trifluoromethyl (CF₃): Can improve metabolic stability against oxidative metabolism.

Cycloalkyl groups (e.g., cyclopropyl, cyclobutyl): Offer different steric profiles and can enhance stability.

Other bulky alkyls (e.g., isopropyl). cambridgemedchemconsulting.com

Heterocyclic Analogues of the Isothiazole Ring: The isothiazole ring can be replaced by other five- or six-membered heterocycles. The choice of analogue is often guided by the desired electronic properties and hydrogen bonding capabilities. mdpi.com

| Original Ring | Potential Bioisosteric Replacement | Rationale/Key Feature |

| Isothiazole | Thiazole | Altered positioning of heteroatoms, well-studied in medicinal chemistry. researchgate.netbepls.com |

| Isothiazole | Oxazole | Replacement of sulfur with oxygen, changes H-bonding potential. acs.org |

| Isothiazole | Pyrazole | Contains two adjacent nitrogen atoms, different electronic distribution. |

| Isothiazole | Isoxazole | Replacement of sulfur with oxygen, alters ring electronics. nih.gov |

| Isothiazole | Pyridine | A six-membered aromatic ring, changes size and basicity. |

The synthesis of these analogues typically requires a different synthetic approach. For instance, while isothiazole synthesis can be achieved through methods like the reaction of enamino thiones with hydroxylamine-O-sulfonic acid, the famous Hantzsch synthesis for thiazoles involves the condensation of an α-haloketone with a thioamide. bepls.com Therefore, creating a thiazole analogue of this compound would likely necessitate a completely different synthetic pathway, building the thiazole core with the required amine functionality from the outset. Ring transformation reactions, such as the conversion of isoxazoles to isothiazoles using reagents like phosphorus pentasulfide, also represent a potential, though less common, route to certain analogues. medwinpublishers.com

Structure Activity Relationship Sar and Structural Elucidation Studies

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational approaches offer profound insights into the chemical behavior and biological interactions of molecules, guiding the synthesis of more potent and selective compounds.

While specific QSAR studies exclusively focused on tert-Butyl isothiazol-5-ylcarbamate are not widely documented in publicly available literature, the principles of QSAR are routinely applied to isothiazole (B42339) derivatives to correlate their structural properties with biological activities. Such studies typically involve the generation of a dataset of analogous compounds with their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical model that links the descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 1: Illustrative QSAR Descriptors for Isothiazole Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences interactions with polar residues in a biological target. |

| Steric | Molecular Volume | Determines the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Note: This table is illustrative and provides examples of descriptors that would be considered in a QSAR study of isothiazole-containing compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies can elucidate how these molecules might interact with a specific protein target. For instance, this compound has been identified as an intermediate in the synthesis of Tryptophan 2,3-dioxygenase (TDO2) inhibitors.

A molecular docking study would involve the three-dimensional structures of the ligand (a derivative of this compound) and the receptor (the TDO2 enzyme). The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. This information is invaluable for understanding the SAR and for designing modifications to the lead compound to enhance its potency and selectivity.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable low-energy conformations that the molecule can adopt. The presence of the flexible carbamate (B1207046) side chain allows for multiple rotational possibilities.

Computational methods, such as molecular mechanics or quantum mechanics, can be used to calculate the potential energy of the molecule as a function of its geometry. Energy minimization algorithms are then applied to find the structures that correspond to local and global energy minima. Understanding the preferred conformations is crucial, as only specific conformations may be able to bind effectively to a biological target. The tert-butyl group, being bulky, will significantly influence the accessible conformations of the carbamate linkage.

Elucidation of Structural Features and Stereochemistry

The precise determination of the chemical structure and stereochemistry of this compound is fundamental and is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the nine protons of the tert-butyl group would appear as a characteristic singlet, typically in the upfield region (around 1.5 ppm). The protons on the isothiazole ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns providing information about their relative positions. The NH proton of the carbamate would appear as a broad singlet, and its chemical shift could be solvent-dependent.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The quaternary carbon of the tert-butyl group and the carbonyl carbon of the carbamate would have characteristic chemical shifts. The carbons of the isothiazole ring would appear in the aromatic region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would likely show the loss of the tert-butyl group or other characteristic fragments, which helps in confirming the structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | tert-Butyl protons | Singlet, ~1.5 ppm (9H) |

| Isothiazole protons | Signals in the aromatic region (7-9 ppm) | |

| NH proton | Broad singlet, variable chemical shift | |

| ¹³C NMR | Carbonyl carbon | ~150-160 ppm |

| Isothiazole carbons | ~110-160 ppm | |

| tert-Butyl carbons | Quaternary (~80 ppm) and methyls (~28 ppm) | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Peak corresponding to the molecular weight (200.26 g/mol ) |

| Fragmentation | Loss of C₄H₉ (m/z 57), isocyanate fragments |

Note: This table presents expected values based on the analysis of structurally similar compounds and general spectroscopic principles.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the N-H and C=O stretching of the carbamate group, as well as vibrations from the isothiazole ring, would be expected. While detailed studies on this specific molecule are not abundant, the application of these advanced methods is standard practice in the characterization of novel compounds in medicinal chemistry.

Relationship between Molecular Architecture and Specific Biological Pathways (In Vitro and Mechanistic)

The biological activity of a compound is intrinsically linked to its molecular structure. For this compound, this relationship would be explored through in vitro assays and mechanistic studies to understand how it interacts with biological systems at a molecular level.

Influence of Substituents on Receptor Selectivity

The selectivity of a compound for a particular receptor over others is a critical factor in determining its therapeutic potential and side-effect profile. While no specific receptor binding data for this compound is publicly available, the influence of its constituent parts—the tert-butyl group and the isothiazole ring—can be hypothesized based on general medicinal chemistry principles.

The bulky tert-butyl group can play a significant role in receptor recognition and binding. Its size and lipophilicity can influence how the molecule fits into a receptor's binding pocket and may contribute to hydrophobic interactions that stabilize the ligand-receptor complex. The isothiazole ring, an aromatic heterocycle containing sulfur and nitrogen, can participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking, which are crucial for molecular recognition.

To determine receptor selectivity, a compound like this compound would typically be screened against a panel of receptors. The results of such a screening would be presented in a table format, as illustrated by the hypothetical data below.

Illustrative Example of Receptor Selectivity Data

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |

|---|---|---|

| Receptor A | Data Not Available | Data Not Available |

| Receptor B | Data Not Available | Data Not Available |

Investigation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Mitotic Blocking)

Understanding the molecular mechanism of action is fundamental to drug discovery and development. For a compound like this compound, this would involve investigating its effects on specific cellular processes, such as enzyme activity or cell division.

Enzyme Inhibition: Research on analogous compounds suggests that the isothiazole moiety can interact with the active sites of enzymes. For instance, studies on other isothiazole derivatives have demonstrated their potential as inhibitors of various enzymes, including proteases and kinases. The carbamate group can also contribute to inhibitory activity, sometimes by forming covalent bonds with nucleophilic residues within the enzyme's active site.

An investigation into the enzyme inhibition profile of this compound would involve assays against a range of relevant enzymes. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50).

Illustrative Example of Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|

| Kinase X | Data Not Available | Data Not Available |

| Protease Y | Data Not Available | Data Not Available |

Studies on related benzisothiazole derivatives have shown potent inhibition of H+/K+-ATPase, the proton pump responsible for gastric acid secretion. nih.gov This suggests a potential, though unconfirmed, avenue of investigation for this compound.

Mitotic Blocking: Some small molecules can interfere with the process of mitosis (cell division), making them of interest in cancer research. This can occur through various mechanisms, such as the disruption of microtubule dynamics. While there is no specific evidence to suggest that this compound acts as a mitotic blocker, this would be a standard component of a comprehensive biological profiling.

Exploring Specific Molecular Recognition Principles

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. For this compound, understanding these principles is key to explaining its (hypothetical) biological activity.

Computational modeling and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, would be employed to visualize and understand the interactions between this compound and its biological target. These studies would reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding event. The tert-butylcarbamate (B1260302) group, for example, can act as both a hydrogen bond donor (from the N-H group) and acceptor (from the carbonyl oxygen), while the isothiazole ring can engage in various electronic interactions.

Advanced Research Applications and Future Directions

Applications in the Development of Research Probes and Tool Compounds

The development of chemical probes and tool compounds is crucial for dissecting complex biological processes. The structure of tert-Butyl isothiazol-5-ylcarbamate is well-suited for the generation of such tools. The tert-butoxycarbonyl (Boc) protecting group can be readily removed to expose a primary amine, which serves as a versatile handle for chemical modification. This amine can be functionalized with a variety of reporter tags, such as fluorophores, biotin, or photoaffinity labels, to create highly specific molecular probes.

Furthermore, the isothiazole (B42339) core itself can be a critical pharmacophore. Isothiazole derivatives are known to interact with a range of biological targets. researchgate.net By leveraging the isothiazole scaffold, researchers could design and synthesize libraries of compounds derived from this compound to screen for novel biological activities. These tool compounds would be instrumental in identifying and validating new drug targets and elucidating their mechanisms of action.

Exploration in Materials Science for Electronic or Optical Applications

Heterocyclic compounds, including isothiazoles, are of growing interest in materials science due to their unique electronic and optical properties. researchgate.net The isothiazole ring in this compound possesses a π-conjugated system that can be exploited in the design of novel organic electronic materials. The potential for this compound lies in its ability to be incorporated into larger conjugated systems, such as polymers or dendrimers.

The carbamate (B1207046) functional group offers a site for polymerization or for linking the isothiazole moiety to other functional units. This could lead to the development of materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in sensors. bldpharm.com The electron-rich nature of the isothiazole ring can be fine-tuned through substitution, offering a pathway to materials with specific electronic band gaps and charge-transport properties.

Role as Intermediates in Complex Organic Synthesis

The inherent reactivity of the isothiazole ring and the protective nature of the carbamate group make this compound a valuable intermediate in complex organic synthesis. orgsyn.org The isothiazole ring can undergo a variety of chemical transformations, including metal-catalyzed cross-coupling reactions and ring-opening reactions, providing access to a diverse array of molecular architectures. researchwithrutgers.com

The tert-butyl carbamate group is a robust protecting group for the amine functionality, stable to a wide range of reaction conditions but easily removable under acidic conditions. orgsyn.org This orthogonality makes it an ideal choice for multi-step syntheses where other functional groups need to be manipulated without affecting the amine. This compound could serve as a key building block in the synthesis of natural products, pharmaceuticals, and other complex organic molecules where an amino-isothiazole moiety is required.

Synergistic Effects in Multi-Component Systems

The concept of synergism, where the combined effect of components is greater than the sum of their individual effects, is a powerful strategy in various fields of chemistry. Isothiazole derivatives have been shown to exhibit synergistic effects when used in combination with other active agents, such as in biocidal formulations. researchgate.net

In the context of this compound, the isothiazole and carbamate moieties could potentially act in synergy. For instance, in a biological context, the isothiazole part might be responsible for binding to a specific target, while the carbamate portion could enhance cell permeability or modulate the compound's pharmacokinetic properties. acs.org In materials science, combining this compound with other materials could lead to synergistic enhancements in properties like charge mobility or light absorption. mdpi.com

Emerging Trends and Challenges in Isothiazole-Carbamate Chemistry

The chemistry of isothiazoles and carbamates is continually evolving, driven by the need for more efficient and selective synthetic methods. A key trend is the development of novel catalytic systems for the functionalization of the isothiazole ring, including C-H activation and cross-coupling reactions. researchwithrutgers.com These methods would allow for the direct and atom-economical modification of this compound, opening up new avenues for derivatization.

A significant challenge in isothiazole chemistry is the synthesis of substituted isothiazoles with high regioselectivity. researchgate.net Overcoming this challenge will be crucial for accessing a wider range of isothiazole-based compounds. For carbamates, a major focus is on the development of milder and more selective deprotection methods that are compatible with sensitive functional groups. nih.gov

Bridging Fundamental Research with Potential for Applied Chemical Technologies

The journey of a chemical compound from a laboratory curiosity to a component in an applied technology is a long and challenging one. For this compound, bridging this gap will require a multidisciplinary approach. Fundamental research into its chemical reactivity, physical properties, and biological activity is the essential first step.

This fundamental knowledge can then be leveraged to design and develop new technologies. For example, a deeper understanding of its electronic properties could lead to its use in next-generation electronic devices. Similarly, detailed studies of its interactions with biological systems could pave the way for its use in new therapeutic agents or diagnostic tools. Collaboration between academic researchers and industrial partners will be vital to translate the potential of this compound into real-world applications.

Q & A

Q. What are the established synthetic routes for tert-butyl isothiazol-5-ylcarbamate?

The compound is synthesized via a carbamate linkage formation between the isothiazol-5-ylamine derivative and tert-butyl chloroformate. A typical procedure involves:

- Reagents : 4-(substituted)-1,3-thiazol-5-amine, tert-butyl chloroformate.

- Base : Triethylamine or similar amines to neutralize HCl byproduct.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions .

- Reaction Monitoring : Progress is tracked using TLC or HPLC, with purification via column chromatography .

Q. How is this compound characterized for structural confirmation?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and carbamate carbonyl (δ ~155 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula .

- HPLC : Purity assessment (>95% typically required for biological testing) .

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally related isothiazole carbamates show:

- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via thiazole ring interactions .

- Antimicrobial Effects : Fluorinated analogs (e.g., 4-fluorophenyl substitution) exhibit enhanced binding to bacterial enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DOE) : Systematic variation of solvent polarity, base strength, and temperature to identify optimal conditions (e.g., THF improves solubility over DCM) .

- Catalysis : Mo(CO) or other transition-metal catalysts may accelerate carbamate formation, though not explicitly tested for this compound .

Q. What role does the fluorine atom play in bioactivity?

In analogs like tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate, fluorine enhances:

- Binding Affinity : Polar interactions with target proteins (e.g., hydrogen bonding with active-site residues).

- Metabolic Stability : Reduced oxidative degradation compared to chloro or methyl substituents .

Q. How do computational methods aid in understanding conformational stability?

- DFT Calculations : Used to predict axial vs. equatorial tert-butyl group orientation in solution. Explicit solvent models (e.g., water or THF) are critical for accurate predictions, as gas-phase calculations favor axial conformers .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinase binding pockets) .

Q. What are the key challenges in analyzing reaction intermediates?

- Byproduct Identification : Side reactions (e.g., hydrolysis of tert-butyl groups) require LC-MS/MS for detection.

- Degradation Pathways : Fenton-like reactions (Fe/HO) may degrade carbamates under oxidative conditions, necessitating stability studies .

Q. How do structural modifications impact biological selectivity?

- Thiazole Ring Substitutions : Nitro or cyano groups at position 2 increase cytotoxicity but reduce solubility.

- Carbamate Linker Flexibility : Shorter linkers improve membrane permeability but may reduce target engagement .

Q. What contradictory data exist regarding isothiazole carbamates’ mechanisms?

- Anticancer vs. Antiviral Targets : Some patents claim broad-spectrum activity , while focused studies suggest kinase-specific inhibition .

- Fluorine’s Dual Role : While fluorine enhances binding in some cases, it may sterically hinder interactions in others, requiring SAR validation .

Q. How are purification challenges addressed for polar derivatives?

- Mixed Solvent Systems : Ethyl acetate/hexane gradients improve separation of polar byproducts.

- Ion-Exchange Chromatography : Useful for isolating charged intermediates (e.g., amine precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.